molecular formula C14H19FN2O B14867623 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide

Cat. No.: B14867623
M. Wt: 250.31 g/mol
InChI Key: FNYPCCNCJVGJPU-UHFFFAOYSA-N
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Description

2-Fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide is a benzamide derivative characterized by a 2-fluoro-substituted aromatic ring linked via a methylene group to a 1-methylpiperidin-4-yl moiety. This structural framework is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors or enzymes due to the piperidine group’s ability to enhance blood-brain barrier penetration. The fluorine atom at the 2-position of the benzamide may influence electronic properties and binding interactions, while the 1-methylpiperidin-4-yl group contributes to conformational rigidity and receptor affinity .

Properties

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

2-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzamide

InChI

InChI=1S/C14H19FN2O/c1-17-8-6-11(7-9-17)10-16-14(18)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18)

InChI Key

FNYPCCNCJVGJPU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 1-methylpiperidin-4-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors, controlled temperature environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Compound Key Structural Differences Biological Target/Activity Physicochemical Properties Synthetic Accessibility References
Target Compound :
2-Fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide
2-fluoro-benzamide; methylene-linked 1-methylpiperidin-4-yl Not explicitly stated (inferred CNS/kinase targets) Moderate lipophilicity (XlogP ~2.9); H-bond donors (2) and acceptors (4) Likely moderate (based on analogs)
CCG258205 () Pyridin-2-yl-ethyl substituent; benzo[d][1,3]dioxol-5-yloxy group on piperidine Kinase inhibitors (e.g., GRK2) Higher molecular weight (MW >500); increased H-bond capacity Lower yield (24%)
2-Chloro Analog () 2-Chloro-benzamide; additional methoxyethylamino and 2-fluorobenzoyl groups Undisclosed (structural complexity suggests enzyme inhibition) Higher lipophilicity (Cl substituent); potential metabolic stability challenges Complex synthesis (multiple steps)
4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide () 4-Methoxy-benzamide; 1-methylpiperidin-2-yl ethyl chain Likely GPCR modulation Increased polarity (methoxy); altered conformational flexibility Moderate (standard amide coupling)
5-[(3S,4R)-3-...-benzamide () Indazole-methyl substituent; benzodioxol-5-yloxy group Kinase or protease inhibition (heterocyclic motif) Enhanced aromatic stacking potential; moderate solubility High purity (>95% HPLC)
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide () Piperazine ring; 2-methoxyphenyl group Serotonin receptor ligands Increased polarity (piperazine); lower XlogP (~2.5) Well-documented synthetic routes

Key Comparative Insights :

Structural Variations :

  • Substituent Effects : Fluorine (electron-withdrawing) at the 2-position enhances binding via dipole interactions, while chlorine () increases lipophilicity but may reduce metabolic stability. Methoxy groups () improve solubility but weaken membrane permeability .
  • Linker Modifications : Methylene linkers (target compound) favor compact conformations, whereas ethyl linkers () may enhance flexibility and receptor fit .

Biological Activity: Piperidine/piperazine-containing analogs () are prevalent in CNS and kinase-targeting drugs.

Pharmacokinetic Considerations :

  • Lipophilicity (XlogP 2.9 for target compound) balances blood-brain barrier penetration and solubility. Sulfone-containing analogs () exhibit higher polarity but reduced bioavailability .

Synthetic Challenges :

  • Complex substituents (e.g., benzo[d][1,3]dioxol-5-yloxy in ) correlate with lower yields (24–90%), whereas simpler benzamide derivatives () are more accessible .

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